molecular formula C24H22ClNO B587751 (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 1445578-56-2

(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B587751
CAS No.: 1445578-56-2
M. Wt: 375.896
InChI Key: NZQRTHJPVKPTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 018 is a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(5-chloropentyl) analog differs structurally from JWH 018 by having chlorine added to the 5 position of the pentyl chain. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.

Properties

IUPAC Name

[1-(5-chloropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQRTHJPVKPTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017324
Record name (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445578-56-2
Record name (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(5-CHLOROPENTYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MQH6767O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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